

Physicochemical properties of 2-bromobutanamide

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Compound of Interest		
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An In-depth Technical Guide to the Physicochemical Properties of **2-Bromobutanamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and chemical reactivity of **2-bromobutanamide**. This alphahaloamide is a significant building block in organic synthesis, particularly valued as a key intermediate in the production of pharmaceuticals and other biologically active molecules. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

2-Bromobutanamide is an organic compound featuring a four-carbon chain with a bromine atom at the alpha-position (carbon 2) and a terminal amide group.[1] This structure, particularly the electrophilic nature of the α -carbon, dictates its chemical behavior and makes it a versatile precursor for nucleophilic substitution reactions.[2] The compound is typically a colorless to pale yellow solid at room temperature.[1]

Data Presentation: Quantitative Properties

The known physical and chemical properties of **2-bromobutanamide** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
IUPAC Name	2-bromobutanamide	[2][3]
CAS Number	5398-24-3	[2][4]
Molecular Formula	C ₄ H ₈ BrNO	[1][2][4]
Molecular Weight	166.02 g/mol	[2][4]
Melting Point	112-113 °C	[2][5]
Boiling Point	250.2 °C at 760 mmHg	[2][4][5]
Density	1.524 g/cm ³	[4][5]
Flash Point	105.1 °C	[4][5]
Refractive Index	1.496	[4][5]
Solubility	Soluble in polar solvents like water and alcohols.[1]	
InChI Key	AKSLRYGHJVUELA- UHFFFAOYSA-N	[2]
Canonical SMILES	CCC(C(=O)N)Br	[3][6]

Synthesis and Experimental Protocols

The synthesis of **2-bromobutanamide** is most commonly achieved through the amidation of 2-bromo-butyric acid.[2] An alternative, more direct route involves the bromination of butanamide using reagents like N-bromosuccinimide (NBS).[1][2] The former method is well-documented and provides high yields.[2]

Experimental Protocol: Amidation of 2-Bromobutyric Acid

This widely used two-step laboratory procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Formation of 2-Bromobutyryl Chloride



- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Reagents: Place crude 2-bromobutanoic acid (0.4 mol) into the flask.[7]
- Reaction: Slowly add thionyl chloride (SOCl₂) (0.44 mol) to the flask. Thionyl chloride is an effective reagent as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[2][7]
- Conditions: Heat the mixture at reflux for 2 hours. The reaction is typically performed in an inert solvent.[2][7]

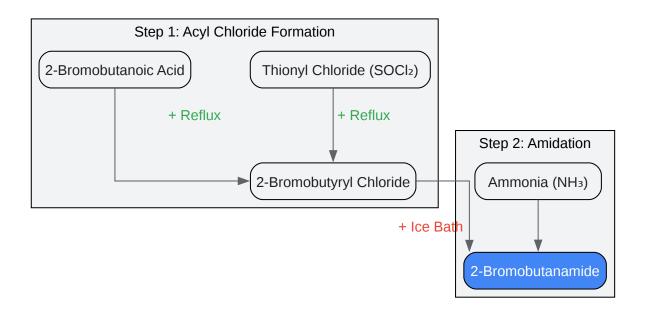
Step 2: Formation of 2-Bromobutanamide

- Setup: Prepare a beaker containing a stirred, ice-cold concentrated ammonia solution.
- Reaction: After cooling the reaction mixture from Step 1, slowly pour the resulting 2-bromobutyryl chloride into the ammonia solution.[2][7] This is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon.[2] The amidation is often conducted at controlled low temperatures (e.g., -5°C to 20°C) to minimize side reactions.[2]
- Isolation: The 2-bromobutanamide product will precipitate as a solid.[7]
- Purification: Collect the solid via vacuum filtration and wash it with cold water.[7] For higher purity, the crude product can be further purified by recrystallization from ethanol or by using column chromatography with a silica gel stationary phase and an ethyl acetate/hexane eluent.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of **2-bromobutanamide** from 2-bromobutanoic acid.





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Synthesis of **2-bromobutanamide** via amidation of 2-bromobutyric acid.

Chemical Reactivity and Applications

The primary functional significance of **2-bromobutanamide** lies in the electrophilic nature of the α -carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[2]

This reactivity makes **2-bromobutanamide** a valuable intermediate for synthesizing a wide range of α -substituted amides by reacting it with various nucleophiles.[2]

Role in Drug Development: Synthesis of Levetiracetam Intermediate

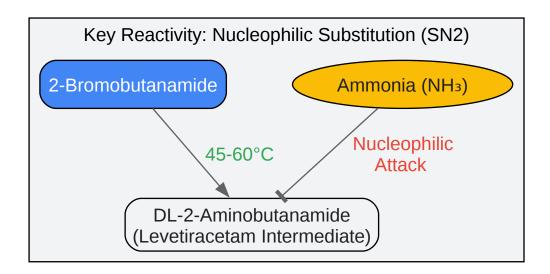
A notable application of **2-bromobutanamide** is its role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.[2] It is used to produce DL-2-aminobutanamide, a key chiral



intermediate. The reaction involves a nucleophilic substitution (SN2) mechanism where ammonia displaces the bromine atom.[2]

Reactivity Pathway Diagram

The diagram below outlines the nucleophilic substitution reaction of **2-bromobutanamide** with ammonia.



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Reaction of **2-bromobutanamide** to form a key pharmaceutical intermediate.

Safety and Handling

According to GHS hazard classifications, **2-bromobutanamide** is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.[7]

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